molecular formula C25H27ClF3N5O3 B1651901 PND-1186 hydrochloride CAS No. 1356154-94-3

PND-1186 hydrochloride

カタログ番号: B1651901
CAS番号: 1356154-94-3
分子量: 538.0
InChIキー: OWQFAUOQRRIFLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PND-1186 hydrochloride is a useful research compound. Its molecular formula is C25H27ClF3N5O3 and its molecular weight is 538.0. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

PND-1186 hydrochloride is a potent and selective inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in various cellular processes, including cell migration, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.

  • Chemical Name : 2-{[2-{[2-Methoxy-4-(4-morpholinyl)phenyl]amino}-5-(trifluoromethyl)-4-pyridinyl]amino}-N-methylbenzamide hydrochloride
  • Molecular Formula : C25H26F3N5O3
  • Molecular Weight : 501.50 g/mol
  • CAS Number : 1061353-68-1

PND-1186 exerts its biological effects primarily through the inhibition of FAK phosphorylation at the tyrosine residue Y397. This inhibition disrupts downstream signaling pathways that promote cell survival and motility, leading to increased apoptosis in cancer cells.

In Vitro Studies

  • Inhibition of Cell Motility and Proliferation :
    • PND-1186 demonstrates an IC50 of approximately 1.5 nM against recombinant FAK and around 100 nM in breast carcinoma cells, effectively blocking FAK activity and subsequent cell motility .
    • Under non-adherent conditions (e.g., spheroids or soft agar), PND-1186 promotes apoptosis in carcinoma cells at concentrations as low as 0.1 µM by activating caspase-3 .
  • Caspase Activation :
    • The compound triggers caspase activation, leading to programmed cell death. In vitro studies have shown that PND-1186 enhances TUNEL staining, indicating increased apoptosis in treated tumor cells .

In Vivo Studies

  • Tumor Growth Inhibition :
    • In mouse models bearing syngeneic 4T1 tumors, PND-1186 administration significantly reduced tumor weight by more than two-fold compared to control groups. The treatment was well tolerated without significant weight loss or morbidity .
  • Metastasis Reduction :
    • PND-1186 has been shown to decrease spontaneous breast-to-lung metastasis in preclinical models, suggesting a dual role in both inhibiting primary tumor growth and preventing metastatic spread .

Pharmacokinetics

PND-1186 exhibits favorable pharmacokinetic properties:

  • Bioavailability : Ranges from 14.8% to 42.2%, with higher bioavailability observed following intraperitoneal administration compared to oral dosing.
  • Half-Life : Terminal half-lives range from 1.72 hours (intravenous) to approximately 2.65 hours (oral) following administration .

Table of Biological Activity Data

Study TypeIC50 (nM)Effect on Tumor GrowthEffect on ApoptosisAdministration RouteReference
In Vitro1.5Significant decreaseIncreased TUNEL stainingN/A
In Vitro100N/ACaspase-3 activationN/A
In VivoN/A>2-fold reductionIncreased apoptosisOral, i.p., i.v.

Case Studies

Several studies have highlighted the efficacy of PND-1186 in different cancer models:

  • Breast Cancer Model :
    • In a study involving MDA-MB-231 breast carcinoma cells, PND-1186 inhibited tumor growth and metastasis through FAK inhibition, demonstrating its potential as an anti-cancer agent .
  • Ovarian Cancer Model :
    • PND-1186 was also effective in reducing tumor burden in ID8 ovarian carcinoma models when administered via drinking water, further supporting its role as a prophylactic anti-tumor agent .

科学的研究の応用

Cancer Treatment

Breast Carcinoma:

  • PND-1186 has demonstrated efficacy in inhibiting the growth of breast carcinoma cells both in vitro and in vivo. In studies, low concentrations (0.1 µM) significantly promoted apoptosis in suspended breast carcinoma cells and inhibited tumor growth in mouse models .

Ovarian Carcinoma:

  • The compound has also been effective against ovarian carcinoma by reducing ascites-associated tumor burden without causing significant toxicity to the host mice .

Mechanistic Insights:

  • Research indicates that PND-1186 selectively inhibits FAK and p130Cas phosphorylation, which are vital for the survival of tumor cells in three-dimensional (3D) growth conditions. This highlights its potential as a therapeutic agent targeting anchorage-independent tumor growth .

Preclinical Models

Metastasis Prevention:

  • In preclinical models, PND-1186 has been shown to decrease spontaneous metastasis from breast tumors to lungs, suggesting its potential utility in preventing metastatic disease progression .

Case Study 1: Breast Carcinoma Cell Lines

In a study involving the 4T1 breast carcinoma cell line, treatment with PND-1186 resulted in:

  • Inhibition of Tumor Growth: Significant reduction in tumor size was observed when administered at concentrations above 0.1 µM.
  • Increased Apoptosis Rates: Flow cytometry analyses showed elevated levels of annexin V-positive cells, indicating increased apoptosis in treated groups compared to controls .

Case Study 2: Ovarian Carcinoma Models

In models of ovarian cancer:

  • Efficacy in Ascites Models: Mice treated with PND-1186 exhibited reduced tumor burden and no significant weight loss or morbidity, indicating a favorable safety profile alongside efficacy .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Breast CarcinomaFAK inhibition leading to apoptosisReduced tumor growth; increased apoptosis rates
Ovarian CarcinomaInhibition of ascites-associated tumorsDecreased tumor burden without toxicity
Metastasis PreventionReduced cell motilityLower incidence of lung metastasis

特性

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N5O3.ClH/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33;/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQFAUOQRRIFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356154-94-3
Record name VS-4718 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356154943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VS-4718 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S803K9N9TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PND-1186 hydrochloride
Reactant of Route 2
Reactant of Route 2
PND-1186 hydrochloride
Reactant of Route 3
Reactant of Route 3
PND-1186 hydrochloride
Reactant of Route 4
Reactant of Route 4
PND-1186 hydrochloride
Reactant of Route 5
Reactant of Route 5
PND-1186 hydrochloride
Reactant of Route 6
Reactant of Route 6
PND-1186 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。